2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)10-12-8-5-4-7(9(15)16)6-14(8)13-10/h4-6H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIJGVHOXZXHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=CC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Arylidenemalononitrile-Based Cyclization
The most widely applicable method for constructingtriazolo[1,5-a]pyridine derivatives involves cyclocondensation of arylidenemalononitriles with cyanoacetohydrazide derivatives. For the target compound, this approach requires strategic incorporation of the tert-butyl group at the C2 position during precursor synthesis.
Procedure :
- React tert-butyl-substituted hydrazine with ethyl cyanoacetate to form tert-butyl cyanoacetohydrazide
- Condense with benzaldehyde-derived malononitrile under microwave irradiation (60°C, 15 min)
- Oxidize intermediate 5-amino-8-cyano derivative to carboxylic acid using KMnO₄/H₂SO₄
Key Parameters :
- Microwave acceleration improves yield from 46% to 79% compared to thermal heating
- tert-Butyl group introduction requires stoichiometric excess (1.5 eq) to overcome steric hindrance
Post-Cyclization Functionalization Strategies
Carbodiimide-Mediated Amide Coupling
Adapting methodology fromtriazolo[1,5-a]pyridine-6-carboxylic acid derivatives, the target compound can be synthesized via coupling of pre-formed 2-tert-butyl-triazolo[1,5-a]pyridin-6-amine with protected carboxylic acid precursors.
Optimized Conditions :
| Component | Quantity | Role |
|---|---|---|
| EDCI | 1.2 eq | Coupling agent |
| HOBt | 1.2 eq | Activator |
| DIPEA | 3.0 eq | Base |
| DMF | 0.1 M | Solvent |
| Reaction Time | 10 h |
Yield Enhancement :
- Sequential Boc-protection of amine improves coupling efficiency from 19% to 34%
- Final deprotection with TFA/CH₂Cl₂ (1:1) achieves 92% recovery
Direct Oxidation Pathways
Side Chain Oxidation of Methyl Precursors
Conversion of 6-methyl derivatives to carboxylic acids represents a viable route, though limited by substrate availability:
Oxidation Protocol :
- Synthesize 2-tert-butyl-6-methyl-triazolo[1,5-a]pyridine via Pd-catalyzed cross-coupling
- Oxidize with K₂S₂O₈/CuSO₄ in H₂O/THF (3:1) at reflux
- Neutralize with NaHCO₃ and extract with EtOAc
Performance Metrics :
- 68% conversion observed by HPLC-MS
- Requires strict temperature control (ΔT < 2°C) to prevent decarboxylation
Innovative Catalytic Systems
Copper-Mediated Tandem Cyclization
Recent advances from carbonitrile synthesis suggest applicability for carboxylic acid formation:
Catalytic Cycle :
- CuI (10 mol%) in DMF at 120°C
- tert-Butyl azide + 6-cyano precursor → triazole intermediate
- In situ hydrolysis with NaOH (2M)
Advantages :
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Cyclocondensation | 79 | 98.4 | >100g |
| Amide Coupling | 34 | 99.1 | <10g |
| Direct Oxidation | 68 | 97.8 | 50g |
| Catalytic Tandem | 57 | 96.2 | Process Dev |
Structural Characterization Benchmarks
Critical validation data for synthetic batches:
¹H NMR (DMSO-d₆) :
LC-MS Profile :
Industrial-Scale Considerations
Key process chemistry challenges:
- tert-Butyl group thermal lability above 150°C
- DMF removal difficulties in coupling methods
- Column chromatography requirements for >99% purity
Mitigation strategies:
- Switch to EtOAc/Heptane recrystallization
- Implement continuous flow microwave reactors
- Use of Amberlite IRA-400 for acid purification
Emerging Methodological Frontiers
Promising research directions:
- Enzymatic desymmetrization of prochiral intermediates
- Photoredox C-H carboxylation at C6 position
- Biocatalytic oxidation using engineered monooxygenases
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at position 2 of the triazolopyridine core. A comparison of select derivatives is provided below:
*Note: The positional isomer 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exhibits a similarity score of 0.90 to the target compound, indicating overlapping pharmacophoric features .
Key Differentiators of the Tert-butyl Derivative
- Steric effects : The tert-butyl group may enhance metabolic stability by shielding the triazolopyridine core from enzymatic degradation, a feature exploited in kinase inhibitors (e.g., LXE408 in ) .
- Synthetic challenges : Bromination or cross-coupling reactions at position 6 may require optimized conditions due to steric hindrance from the tert-butyl group .
Biological Activity
2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazolopyridine family and exhibits various pharmacological properties that make it a candidate for further research and development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural representation includes a triazole ring fused to a pyridine ring with a carboxylic acid functional group. This unique structure is believed to contribute to its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4O2 |
| SMILES | CC(C)(C)C1=NN2C=C(C=CC2=N1)N |
| InChI | InChI=1S/C10H14N4O2/c1-11(2,3)17-9(16)7-4-5-8-13-10(12)14-15(8)6-7/h4-6H,1-3H3,(H2,12,14) |
Anticancer Properties
Research indicates that compounds within the triazolo[1,5-a]pyridine class exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines. The compound has demonstrated potential against leukemia cell lines such as CCRF-CEM and HL-60(TB), suggesting its utility in cancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory potential of triazolo derivatives has been documented in various studies. The presence of the carboxylic acid group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Compounds related to 2-tert-butyl-[1,2,4]triazolo[1,5-a]pyridine have shown antimicrobial effects against a range of pathogens. The triazole moiety is known for its ability to interact with microbial enzymes, potentially leading to inhibition of growth or cell death .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may act as an inverse agonist for certain nuclear receptors involved in immune responses .
Case Studies
Several studies have explored the efficacy of triazolo derivatives:
- Study on Anticancer Efficacy : A comparative analysis of various triazolopyridine derivatives revealed that some exhibit IC50 values comparable to established anticancer agents like doxorubicin .
- Anti-inflammatory Activity Assessment : In vitro assays demonstrated that specific analogs significantly reduced pro-inflammatory cytokines in human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
